

determining the band gap of nickel phosphate thin films

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Compound of Interest

Compound Name: Nickel phosphate

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An In-depth Technical Guide to Determining the Band Gap of **Nickel Phosphate** Thin Films

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the experimental and analytical methodologies required to determine the optical band gap of **nickel phosphate** thin films. Given the emerging interest in these materials for applications such as electrochromic devices and supercapacitors, understanding their fundamental electronic properties is crucial for material design and optimization.

Synthesis of Nickel Phosphate Thin Films

The properties of **nickel phosphate** thin films, including their band gap, are highly dependent on the synthesis method. Several techniques can be employed to deposit these films onto a substrate.

Common Synthesis Methods:

- **Electrodeposition:** This method involves the electrochemical deposition of a **nickel phosphate** layer onto a conductive substrate from an electrolyte bath containing nickel and phosphate precursors. It is a scalable method suitable for creating uniform films.[\[1\]](#)[\[2\]](#)
- **Successive Ionic Layer Adsorption and Reaction (SILAR):** A binder-free method where the substrate is successively immersed in cationic and anionic precursor solutions, allowing for

controlled, layer-by-layer film growth.

- Sol-Gel Spin Coating: This technique involves depositing a precursor solution (sol) onto a spinning substrate. The centrifugal force spreads the liquid evenly, and subsequent thermal treatment (annealing) forms the solid thin film.

Experimental Protocol: Electrodeposition of Nickel Phosphate

This protocol is a representative example for depositing a hydrated **nickel phosphate** ($\text{NiHPO}_4 \cdot 3\text{H}_2\text{O}$) film, as described in studies on electrochromic applications.^{[1][2]}

- Substrate Preparation: Begin with a conductive substrate, such as Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass. Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate under a nitrogen stream.
- Electrolyte Preparation: Prepare an aqueous electrolyte solution containing 0.1 M nickel nitrate ($\text{Ni}(\text{NO}_3)_2$) and 0.1 M sodium dihydrogen phosphate (NaH_2PO_4).
- Electrochemical Setup: Use a three-electrode electrochemical cell. The cleaned ITO/FTO substrate serves as the working electrode, a platinum wire or sheet as the counter electrode, and an Ag/AgCl electrode as the reference electrode.
- Deposition: Perform the electrodeposition at a constant potential (e.g., -1.0 V vs. Ag/AgCl) for a set duration (e.g., 300 seconds). The specific potential and time can be adjusted to control film thickness and morphology.
- Post-Treatment: After deposition, gently rinse the film with deionized water to remove any residual electrolyte and dry it in air at room temperature.

Methodology for Band Gap Determination

The optical band gap of a semiconductor thin film is determined by analyzing its light absorption properties. The standard method involves measuring the optical absorption spectrum using UV-Visible (UV-Vis) spectroscopy and then applying the Tauc plot method for data analysis.^[3]

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the amount of light absorbed or transmitted through a sample as a function of wavelength.[3] For a semiconductor, photons with energy greater than the band gap energy (E_g) are absorbed, promoting electrons from the valence band to the conduction band. This absorption onset provides information about the band gap.[3]

Tauc Plot Analysis

The relationship between the absorption coefficient (α) and the incident photon energy ($h\nu$) for interband transitions is described by the Tauc relation:

$$(\alpha h\nu)^{1/n} = A(h\nu - E_g)$$

Where:

- α is the absorption coefficient.
- $h\nu$ is the energy of the incident photon.
- A is a constant related to the material's properties.
- E_g is the optical band gap energy.
- n is an exponent that depends on the nature of the electronic transition.[4]

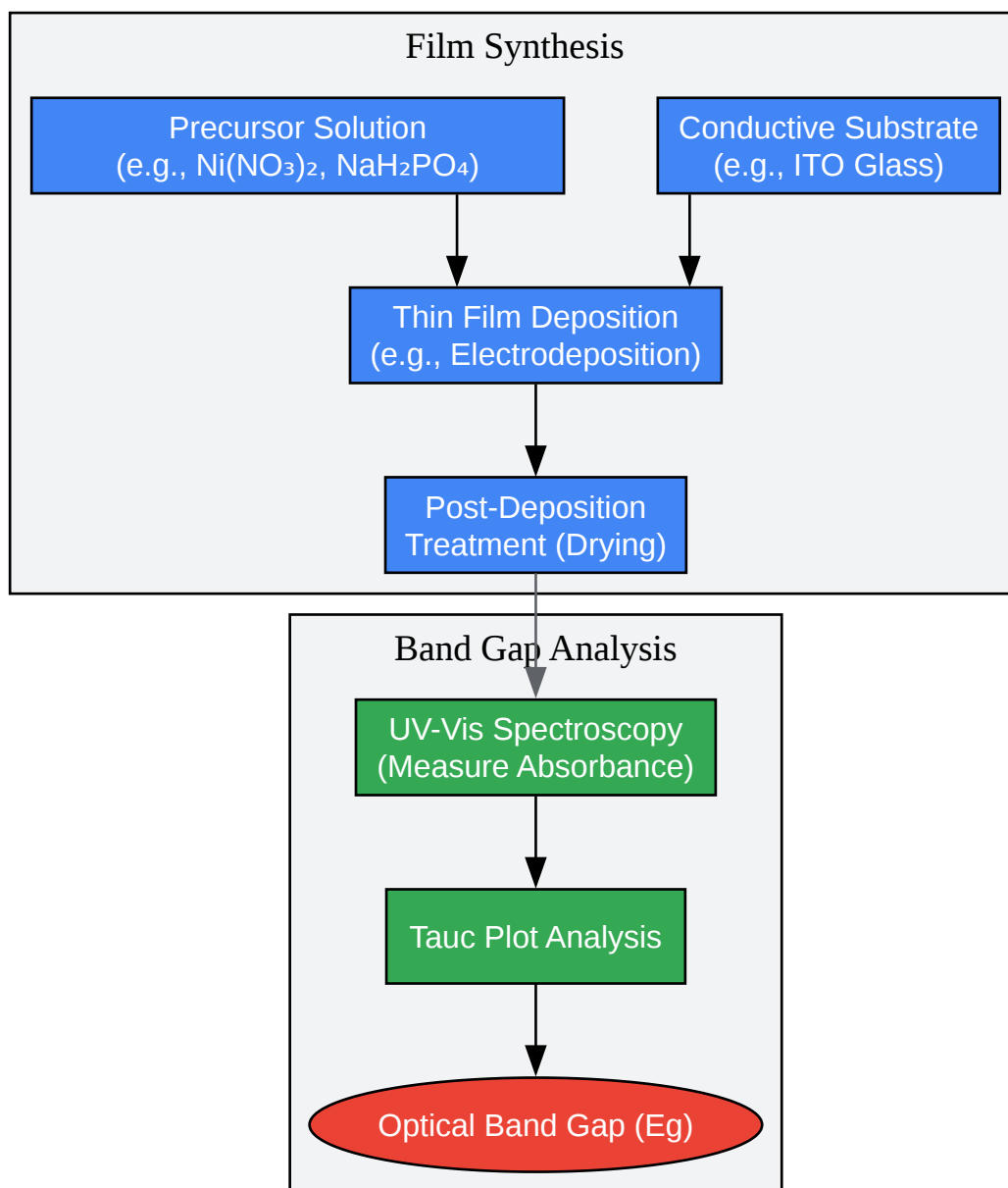
The value of n is chosen as follows:

- $n = 1/2$ for direct allowed transitions.
- $n = 2$ for indirect allowed transitions.
- $n = 3/2$ for direct forbidden transitions.
- $n = 3$ for indirect forbidden transitions.[4]

By plotting $(\alpha h\nu)^{1/n}$ against $h\nu$, a linear region is typically observed near the absorption edge. Extrapolating this linear portion to the x-axis (where $(\alpha h\nu)^{1/n} = 0$) yields the value of the optical band gap, E_g .[4][5]

Detailed Experimental and Analytical Workflow

The following diagram illustrates the overall workflow from film synthesis to band gap determination.



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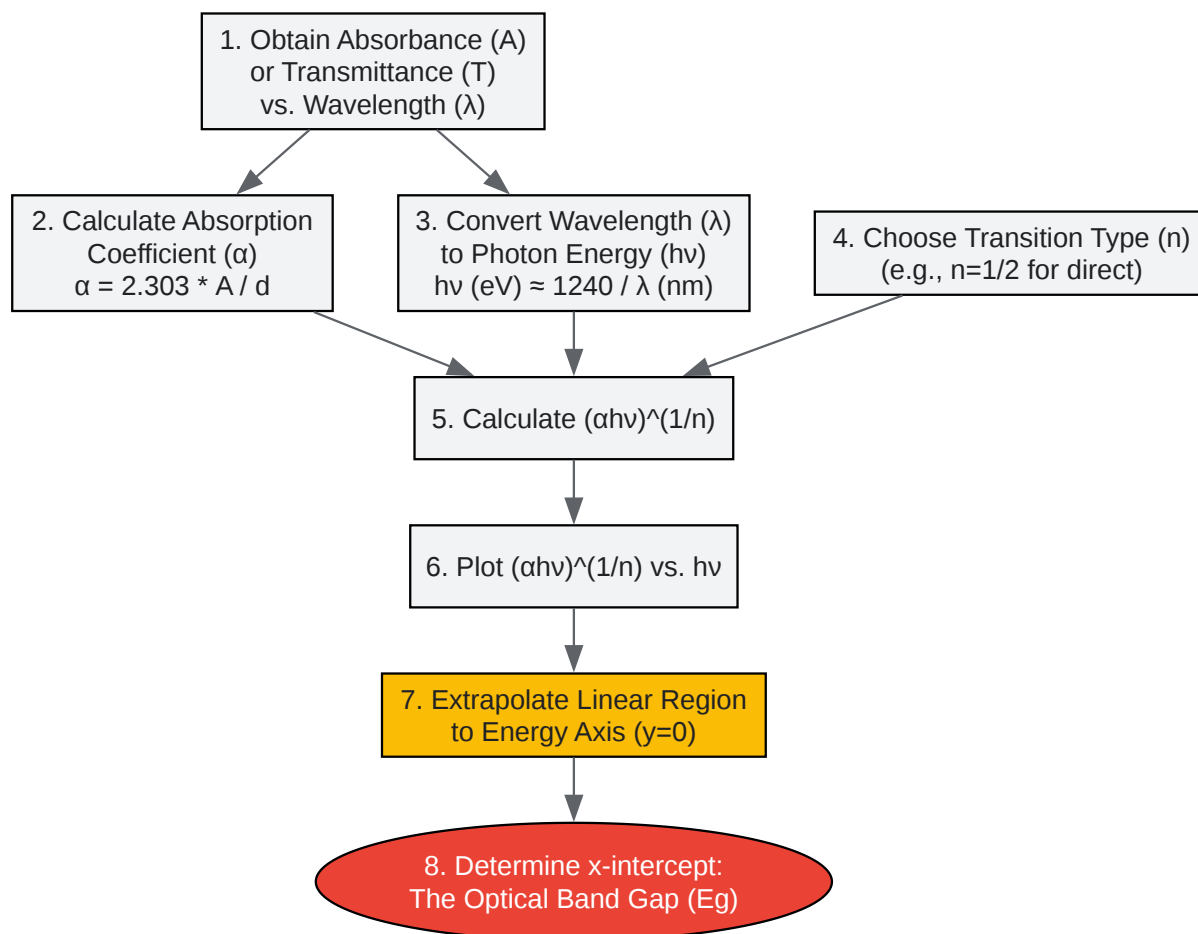
Caption: Overall experimental workflow for determining the band gap.

Protocol 1: UV-Vis Spectroscopy Measurement

- **Sample Placement:** Place the **nickel phosphate** thin film on its transparent substrate in the sample holder of a dual-beam UV-Vis spectrophotometer. Place a blank substrate (identical to the one used for the film, e.g., ITO glass) in the reference beam path to correct for substrate absorption.
- **Instrument Setup:** Set the wavelength range for the scan, typically from 200 nm to 800 nm or wider, to ensure the absorption edge is captured.
- **Data Acquisition:** Perform the wavelength scan to obtain the absorbance (A) or transmittance (%T) spectrum of the film.

Protocol 2: Tauc Plot Data Analysis

The following diagram outlines the logical steps involved in constructing and interpreting a Tauc plot.



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Caption: Step-by-step workflow for Tauc plot analysis.

- Calculate Absorption Coefficient (α): The absorbance (A) is related to α by the Beer-Lambert law. Calculate α using the formula: $\alpha = 2.303 \times A / d$ where d is the thickness of the thin film in cm. Accurate measurement of the film thickness (e.g., via profilometry or cross-sectional SEM) is critical for a precise α value.[6]
- Convert Wavelength to Photon Energy: Convert the wavelength (λ) in nanometers to photon energy (hν) in electron volts (eV) using the relation:[6] $h\nu \text{ (eV)} = 1240 / \lambda \text{ (nm)}$
- Construct the Tauc Plot:

- Select the appropriate value for the exponent 'n' based on prior knowledge of the material or by testing different values (e.g., $n=1/2$, $n=2$) to see which provides the best linear fit.
- Calculate the term $(\alpha h\nu)^{1/n}$ for each data point.
- Plot $(\alpha h\nu)^{1/n}$ on the y-axis against $h\nu$ (eV) on the x-axis.
- Determine the Band Gap (E_g): Identify the linear portion of the plot near the steep rise in absorption. Perform a linear fit to this region and extrapolate the line to the x-axis ($y=0$). The point where the line intersects the x-axis is the determined optical band gap (E_g).^[7]

Data Presentation

While extensive research exists on the electrochromic and capacitive properties of **nickel phosphate**,^{[1][2]} specific reports detailing optical band gap values are less common compared to related materials like nickel oxide (NiO). For context, phosphorus doping in NiO thin films has been shown to widen the band gap from 3.66 eV to 3.81 eV.^[8] The band gap of undoped NiO films is often reported in the range of 3.54 eV to 4.0 eV, depending on the synthesis method.^{[8][9][10]}

Researchers determining the band gap of novel **nickel phosphate** films should present their findings in a structured format for clarity and comparison.

Table 1: Template for Reporting Band Gap Data of **Nickel Phosphate** Thin Films

| Synthesis Method | Key Precursors | Substrate | Annealing Temp. (°C) | Band Gap (E_g) (eV) | Reference |
|-------------------------|--|-----------|----------------------|-------------------------|---------------|
| e.g., Electrodeposition | e.g., $\text{Ni}(\text{NO}_3)_2$, NaH_2PO_4 | e.g., ITO | e.g., N/A (Dried) | [Insert Value] | [Cite Source] |
| e.g., Spin Coating | [Specify] | [Specify] | [Specify] | [Insert Value] | [Cite Source] |
| e.g., SILAR | [Specify] | [Specify] | [Specify] | [Insert Value] | [Cite Source] |

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References

- 1. Design of cobalt phosphate/nickel phosphate films with improved electrochromic performance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mail.nmlett.org [mail.nmlett.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Tauc plot - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. Structural and optical properties of nickel oxide thin films prepared by chemical bath deposition and by spray pyrolysis techniques | Semantic Scholar [semanticscholar.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
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